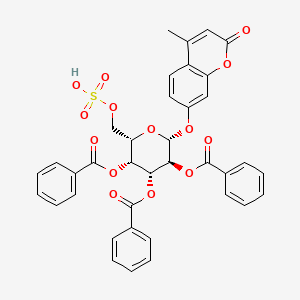
2,3,4-Tri-O-benzoyl-4-methylumbelliferyl ss-D-Galactopyranoside-6-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tri-O-benzoyl-4-methylumbelliferyl ss-D-Galactopyranoside-6-sulfate is a synthetic compound with the molecular formula C37H30O14S and a molecular weight of 730.691 g/mol . It is often used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzoyl-4-methylumbelliferyl ss-D-Galactopyranoside-6-sulfate involves multiple steps. The starting material is typically 4-methylumbelliferone, which undergoes benzoylation to introduce benzoyl groups at the 2, 3, and 4 positions. The galactopyranoside moiety is then introduced through glycosylation reactions. Finally, the sulfate group is added to the 6-position of the galactopyranoside .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar steps as the laboratory preparation, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-benzoyl-4-methylumbelliferyl ss-D-Galactopyranoside-6-sulfate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the benzoyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation: The methylumbelliferyl moiety can be oxidized to form corresponding quinones.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-methylumbelliferone and benzoic acid derivatives.
Oxidation: Quinone derivatives of 4-methylumbelliferone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Tri-O-benzoyl-4-methylumbelliferyl ss-D-Galactopyranoside-6-sulfate is widely used in scientific research, particularly in the following areas:
Biochemistry: As a substrate for enzyme assays, particularly for glycosidases.
Molecular Biology: In studies involving carbohydrate metabolism and glycosylation processes.
Industry: Used in the development of biochemical assays and as a reference material in quality control.
Mechanism of Action
The compound acts as a substrate for specific enzymes, such as glycosidases. When these enzymes cleave the glycosidic bond, the 4-methylumbelliferyl moiety is released, which can be detected by its fluorescence. This property makes it useful in various biochemical assays to monitor enzyme activity and kinetics .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl β-D-Galactopyranoside: Lacks the benzoyl and sulfate groups, making it less specific for certain enzyme assays.
2,3,5-Tri-O-benzoyl-α-L-arabinofuranoside: Similar structure but with different sugar moiety and lacks the sulfate group.
Uniqueness
2,3,4-Tri-O-benzoyl-4-methylumbelliferyl ss-D-Galactopyranoside-6-sulfate is unique due to its specific structure, which allows it to be used in highly specific enzyme assays. The presence of benzoyl and sulfate groups enhances its specificity and stability in various biochemical applications .
Properties
Molecular Formula |
C37H30O14S |
|---|---|
Molecular Weight |
730.7 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6R)-4,5-dibenzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(sulfooxymethyl)oxan-3-yl] benzoate |
InChI |
InChI=1S/C37H30O14S/c1-22-19-30(38)47-28-20-26(17-18-27(22)28)46-37-33(51-36(41)25-15-9-4-10-16-25)32(50-35(40)24-13-7-3-8-14-24)31(29(48-37)21-45-52(42,43)44)49-34(39)23-11-5-2-6-12-23/h2-20,29,31-33,37H,21H2,1H3,(H,42,43,44)/t29-,31+,32+,33-,37-/m0/s1 |
InChI Key |
ROFIGSQDRQGRFR-AJJBZOJUSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)COS(=O)(=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


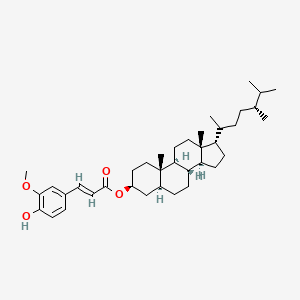
![N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13850817.png)

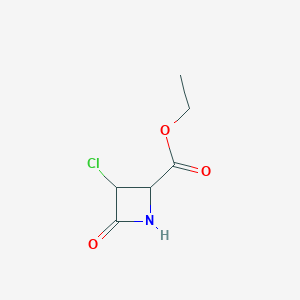
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)
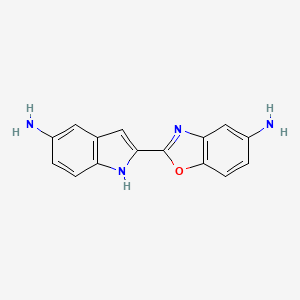
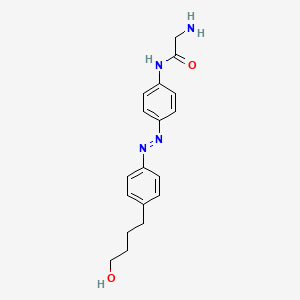
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)

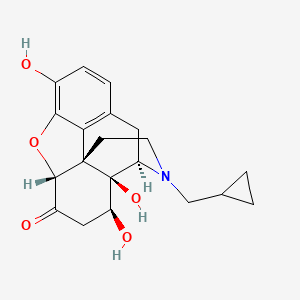

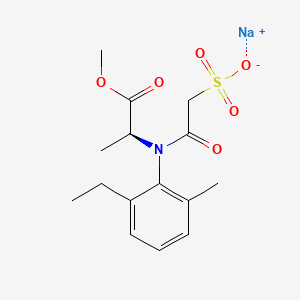
![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)
